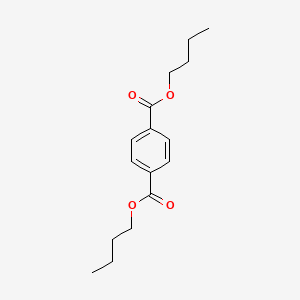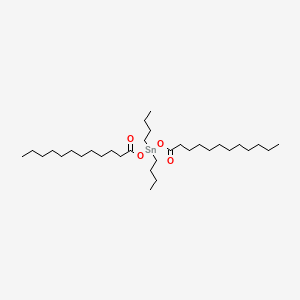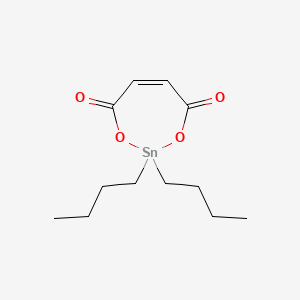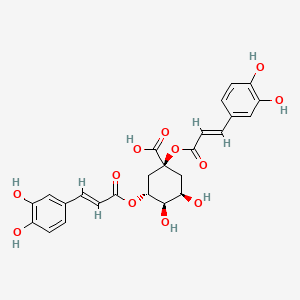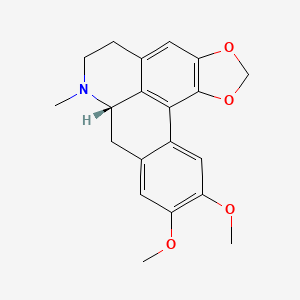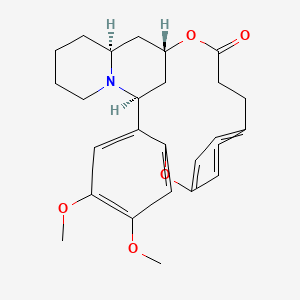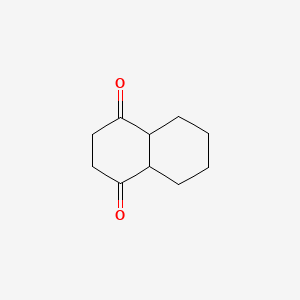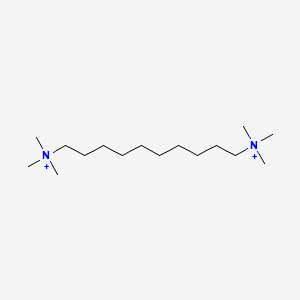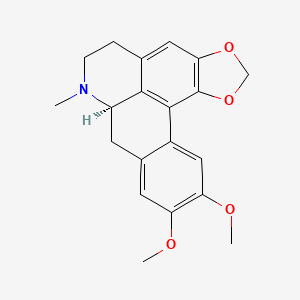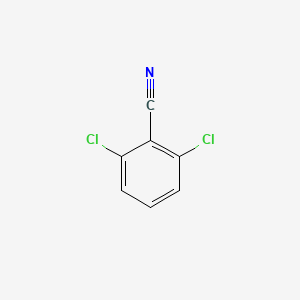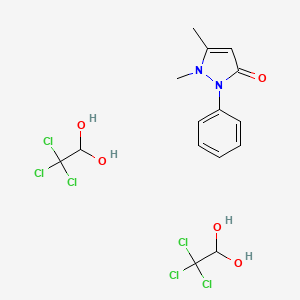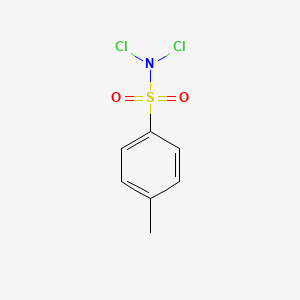
12-bromododécylphosphonate de diéthyle
Vue d'ensemble
Description
Diethyl 12-bromododecylphosphonate is a chemical compound characterized by the presence of bromine and phosphorus atoms within its molecular structure. It is typically a colorless or slightly yellow liquid with low volatility. This compound is insoluble in water but can dissolve in various organic solvents such as ether and chloroform . Diethyl 12-bromododecylphosphonate is primarily used as a PROTAC linker in the synthesis of PROTACs (Proteolysis Targeting
Applications De Recherche Scientifique
Liaison PROTAC
“12-bromododécylphosphonate de diéthyle” est un lieur PROTAC à base de chaîne alkylée . Il peut être utilisé dans la synthèse des PROTAC . Les PROTAC sont un type de médicament qui fonctionne en recrutant une ligase E3 ubiquitine pour marquer une protéine spécifique en vue de sa dégradation .
Dégradation des protéines cibles
La fonction principale des PROTAC est de dégrader sélectivement les protéines cibles . “this compound”, en tant que composant des PROTAC, contribue à ce processus .
Développement de médicaments
La capacité des PROTAC à dégrader les protéines cibles a des implications importantes pour le développement de médicaments . En dégradant les protéines qui contribuent aux états pathologiques, les PROTAC peuvent potentiellement traiter une large gamme d'affections .
Mécanisme D'action
Target of Action
Diethyl 12-bromododecylphosphonate is a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of Diethyl 12-bromododecylphosphonate are therefore the proteins that the specific PROTAC is designed to degrade.
Mode of Action
The mode of action of Diethyl 12-bromododecylphosphonate involves the intracellular ubiquitin-proteasome system . The compound, as part of a PROTAC, binds to both the target protein and an E3 ubiquitin ligase . This ternary complex triggers the ubiquitination of the target protein, marking it for degradation by the proteasome . This process selectively degrades target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of Diethyl 12-bromododecylphosphonate is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, including those marked by ubiquitination . The specific downstream effects depend on the identity of the target protein and its role in cellular processes.
Result of Action
The result of the action of Diethyl 12-bromododecylphosphonate is the degradation of the target protein . This can have various molecular and cellular effects, depending on the function of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate disease symptoms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diethyl 12-bromododecylphosphonate. For instance, the compound should be stored under the recommended conditions in the Certificate of Analysis . Additionally, during handling and use, dust formation should be avoided, and adequate ventilation should be ensured . These precautions help maintain the stability of the compound and ensure its effective action.
Analyse Biochimique
Biochemical Properties
Diethyl 12-bromododecylphosphonate contains bromine and phosphonate moieties . The bromine is a good leaving group and can undergo nucleophilic substitutions . The phosphonate group acts as a chelating agent
Cellular Effects
As a PROTAC linker, it could potentially influence cell function by selectively degrading target proteins .
Molecular Mechanism
Diethyl 12-bromododecylphosphonate, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins
Metabolic Pathways
As a PROTAC linker, it could potentially interact with enzymes or cofactors involved in protein degradation .
Propriétés
IUPAC Name |
1-bromo-12-diethoxyphosphoryldodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34BrO3P/c1-3-19-21(18,20-4-2)16-14-12-10-8-6-5-7-9-11-13-15-17/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZCVVYKOAEEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCCCBr)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



